molecular formula C21H23Br B14504951 1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene CAS No. 62856-48-8

1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene

Cat. No.: B14504951
CAS No.: 62856-48-8
M. Wt: 355.3 g/mol
InChI Key: PUYPJBZYJYJSFS-UHFFFAOYSA-N
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Description

1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene is an organic compound with the molecular formula C21H25Br It is a derivative of benzene, where a bromine atom is substituted at the para position and an ethynyl group is attached to a heptylphenyl group

Preparation Methods

The synthesis of 1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoacetophenone and 4-heptylphenylacetylene.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed Sonogashira coupling conditions. This involves the use of a palladium catalyst, such as Pd(PPh3)4, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine.

    Procedure: The 4-bromoacetophenone is reacted with 4-heptylphenylacetylene in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen) at elevated temperatures.

    Purification: The resulting product is purified using column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Coupling Reactions: The compound can undergo further coupling reactions with other aryl or alkyl halides under palladium-catalyzed conditions to form more complex molecules.

Scientific Research Applications

1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of materials science.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene can be compared with other similar compounds, such as:

    1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: This compound has a bromine atom on the phenyl ring instead of a heptyl group, which affects its reactivity and applications.

    1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene:

    1-Bromo-4-ethynylbenzene: This simpler compound lacks the heptylphenyl group, making it less complex but also less versatile in terms of applications.

Properties

CAS No.

62856-48-8

Molecular Formula

C21H23Br

Molecular Weight

355.3 g/mol

IUPAC Name

1-bromo-4-[2-(4-heptylphenyl)ethynyl]benzene

InChI

InChI=1S/C21H23Br/c1-2-3-4-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(22)17-15-20/h8-11,14-17H,2-7H2,1H3

InChI Key

PUYPJBZYJYJSFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

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